molecular formula C15H17N3O2 B2502076 Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 903445-89-6

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B2502076
CAS No.: 903445-89-6
M. Wt: 271.32
InChI Key: ZSZZZGVPWPPYRR-UHFFFAOYSA-N
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Description

Product Overview Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate is a high-purity, research-grade chemical reagent with the CAS Number 903445-89-6 . It is a derivative of the pyrimidine scaffold, a privileged structure in medicinal chemistry known for its wide array of bioactivities and prevalence in nucleic acids and many synthetic drugs . This compound is intended for research and development purposes exclusively. Research Applications and Scientific Value The pyrimidine ring is a well-established constituent of numerous synthetic drugs, particularly those with antimicrobial (e.g., trimethoprim, pyrimethamine) and antineoplastic activities (e.g., fluorouracil, gemcitabine) . As a derivative, this compound serves as a versatile building block for the synthesis of more complex molecules and is a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly by modifying the 4-methyl and the 2-[(4-methylphenyl)amino] groups to develop novel bioactive molecules. Its structural features make it a candidate for research in areas including oncology, infectious diseases, and metabolic disorders. Handling and Usage Intended Use: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment and refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZZGVPWPPYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-aminopyrimidine with ethyl 4-methylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, exhibit significant anticancer properties. Research has shown that modifications in the pyrimidine structure can enhance its efficacy against various cancer cell lines. For instance, a study demonstrated that certain substitutions on the pyrimidine ring could lead to increased cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .

Enzyme Inhibition
This compound has also been explored for its potential as an enzyme inhibitor. Specifically, its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, has been investigated. Compounds with similar structures have shown promise in treating conditions such as rheumatoid arthritis and certain cancers by limiting the proliferation of rapidly dividing cells .

Agricultural Science

Pesticide Development
this compound has potential applications in developing new pesticides. Its structural characteristics allow it to interact with biological systems in plants and pests, potentially leading to the development of novel herbicides or fungicides. Research into similar compounds has indicated their effectiveness in controlling various agricultural pests while minimizing environmental impact .

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of pyrimidine derivatives in polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers derived from similar compounds exhibit improved resistance to degradation under environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against breast cancer cells
Enzyme InhibitionPotential DHFR inhibitor for cancer treatment
Agricultural SciencePesticide DevelopmentEffective against agricultural pests
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of traditional chemotherapeutics.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on DHFR revealed that modifications at the amino group significantly enhanced binding affinity compared to unmodified pyrimidines. This suggests a pathway for developing more effective inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate
  • Molecular Formula : C₁₅H₁₇N₃O₂
  • Molecular Weight : 271.31 g/mol
  • CAS Registry : 903445-89-6
  • Key Structural Features: A pyrimidine ring substituted with a methyl group at position 4, a 4-methylphenylamino group at position 2, and an ethyl ester at position 5 .

Synthesis: The compound is synthesized via condensation of ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate in ethanol, catalyzed by sodium ethylate. Subsequent reactions with amines yield substituted derivatives .

Comparison with Structural Analogs

Substituted Pyrimidine Derivatives

The pyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Features References
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-methyl, 2-(4-methylphenylamino), 5-ethyl ester 271.31 Baseline compound; moderate lipophilicity (logP ~2.6)
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate 4-methyl, 2-(4-chlorophenylamino), 5-ethyl ester 291.74 Chlorine substituent enhances electronegativity; potential improved target binding
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 4-(4-methoxybenzylamino), 2-methylthio, 5-ethyl ester 357.43 Methoxy group increases solubility; methylthio enhances metabolic stability
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate 4-(4-methylphenylsulfanyl), 2-phenyl, 5-ethyl ester 380.46 Sulfanyl group reduces hydrogen bonding capacity; higher logP (~3.8)
Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate 4-methyl, 2-trifluoromethyl, 5-ethyl ester 254.18 Trifluoromethyl group improves metabolic resistance; electron-withdrawing effect

Key Research Findings

Impact of Substituents on Bioactivity: The 4-methylphenylamino group (baseline compound) facilitates hydrogen bonding with kinase active sites, as seen in CDK9 inhibitors (e.g., substituted pyrimidines in ) . Methylthio groups (e.g., CAS 211230-35-2) improve metabolic stability by resisting oxidative degradation .

Physicochemical Properties :

  • LogP Trends :
  • Baseline compound: ~2.6 (moderate lipophilicity).
  • Trifluoromethyl analog: ~3.1 (higher lipophilicity due to CF₃ group) .
  • Methoxybenzyl derivative: ~2.0 (improved aqueous solubility) .

Synthetic Flexibility :

  • The pyrimidine core allows facile substitution at positions 2 and 4. For example:
  • Amination: Reacting with tert-butyl (3-aminopropyl)carbamate yields ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (95% yield) .
  • Sulfanyl Introduction : Thiol-containing analogs are synthesized via nucleophilic displacement of chloro groups .

Biological Activity

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS Number: 903445-89-6) is a compound belonging to the pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2, characterized by a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 4-methylphenylamino group. This unique substitution pattern influences its biological properties.

Target of Action

Research indicates that compounds similar to this compound exhibit neuroprotective and anti-inflammatory properties. They are known to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.

Biochemical Pathways

The compound may affect several biochemical pathways, including:

  • Endoplasmic Reticulum (ER) Stress : Inhibition of ER stress has been observed in related compounds.
  • Apoptosis : The compound's derivatives show potential in reducing apoptosis.
  • NF-kB Pathway : Inhibition of the NF-kB inflammatory pathway contributes to its anti-inflammatory effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : Related compounds have shown potential in protecting neurons from toxic events.
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines suggests significant anti-inflammatory activity.
  • Antioxidant Activity : Pyrimidine derivatives are known for their antioxidant properties, which may contribute to their neuroprotective effects .

Case Studies

  • Neuroprotection : A study demonstrated that pyrimidine derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential as therapeutic agents for neurodegenerative diseases.
  • Anti-cancer Activity : Another investigation revealed that similar compounds could induce cell cycle arrest in cancer cell lines, suggesting their utility in cancer therapy .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:

Compound NameStructureBiological Activity
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateStructureAntioxidant, anti-inflammatory
4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene) amino derivativesStructureAnti-cancer
2,4-Disubstituted thiazolesStructureAntimicrobial

These compounds share structural similarities but differ in their specific substituents and resultant biological activities.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
A plausible route involves nucleophilic substitution of a chlorinated pyrimidine precursor (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) with 4-methylaniline. Refluxing in ethanol or dioxane with a base (triethylamine) facilitates substitution at the 2-position. Reaction progress should be monitored via TLC or HPLC. Yield optimization requires:

  • Molar ratio adjustment (1.2–1.5 equivalents of 4-methylaniline to prevent incomplete substitution).
  • Temperature control (80–90°C to balance reactivity and side-product formation).
  • Anhydrous conditions to avoid ester hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How do steric and electronic effects of the 4-methyl and (4-methylphenyl)amino substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating 4-methyl group reduces pyrimidine ring electrophilicity, potentially slowing Suzuki-Miyaura couplings. The (4-methylphenyl)amino group introduces steric hindrance at position 2, directing cross-coupling to position 4 or 6. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via model reactions (e.g., with Pd(PPh₃)₄) under inert conditions is recommended. Monitor regioselectivity using ¹H NMR and X-ray crystallography .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be observed?

Methodological Answer:

  • ¹H NMR : δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 2.4–2.6 ppm (singlets for pyrimidine 4-CH₃ and aryl CH₃), δ 6.8–7.2 ppm (aromatic protons from the 4-methylphenyl group).
  • ¹³C NMR : δ 165–170 ppm (ester C=O), δ 155–160 ppm (pyrimidine C2-NH).
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O stretch).
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₁₆H₁₈N₃O₂ (MW 284.34). X-ray crystallography (via SHELX refinement) resolves conformational details .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP luminescence).
  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude batch variability.
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies, factoring in solvent effects (DMSO vs. ethanol) .

Basic: What are the common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Incomplete substitution : Mitigate by using excess 4-methylaniline (1.5 equivalents) and prolonged reflux (12–24 hrs).
  • Ester hydrolysis : Avoid aqueous conditions; use molecular sieves or anhydrous solvents.
  • Oxidation of the amino group : Perform reactions under nitrogen and add antioxidants (e.g., BHT). Monitor by LC-MS for intermediate degradation .

Advanced: What computational modeling approaches predict binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the pyrimidine N1 and steric fit of the 4-methylphenyl group.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • QSAR models : Train with descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data from kinase profiling panels .

Basic: What solvent systems optimize recrystallization for high purity?

Methodological Answer:

  • Ethanol/water (70:30 v/v) at 50°C, with slow cooling (0.5°C/min) to form needle-like crystals.
  • Dichloromethane/hexane (gradient diffusion) for high-melting-point polymorphs.
  • Assess purity via melting point (lit. 145–148°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the stereoelectronic profile influence metabolic stability?

Methodological Answer:

  • Electron-withdrawing carboxylate : Reduces CYP450-mediated oxidation (predict via StarDrop ADMET).
  • Methyl groups : Block metabolic hotspots (e.g., para-hydroxylation of the 4-methylphenyl group). Validate with liver microsome assays (human/rat, 1 mg/mL protein). Identify metabolites via UPLC-QTOF-MS/MS .

Basic: What storage conditions maintain compound stability?

Methodological Answer:

  • Short-term : Store at 4°C in amber vials with desiccant (silica gel).
  • Long-term : Seal under argon at -20°C. Monitor stability via biannual HPLC analysis. Avoid freeze-thaw cycles to prevent ester degradation .

Advanced: What strategies enhance bioavailability for in vivo studies?

Methodological Answer:

  • Nanoparticle formulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release.
  • Prodrug design : Synthesize the carboxylic acid analog (hydrolyze ester in vivo).
  • Solubility enhancement : Co-administer with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers. Validate pharmacokinetics via LC-MS/MS plasma profiling .

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